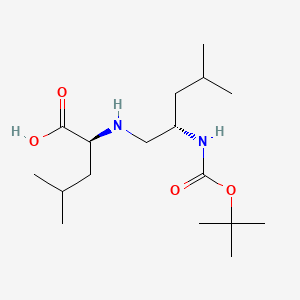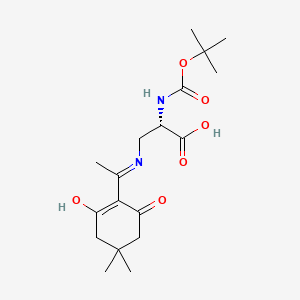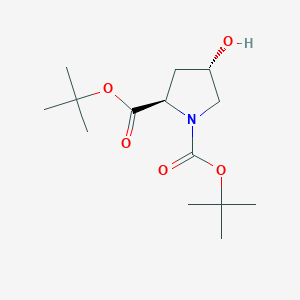![molecular formula C31H31NO4S B613762 Glycine, N-[1-(2,4-diméthoxyphényl)-2-[(triphénylméthyl)thio]éthyl]- CAS No. 823829-31-8](/img/structure/B613762.png)
Glycine, N-[1-(2,4-diméthoxyphényl)-2-[(triphénylméthyl)thio]éthyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-” is a compound with the molecular formula C31H31NO4S . It has a molecular weight of 513.6 g/mol . The compound is also known by several synonyms, including “2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid” and "N-(1-(2,4-dimethoxyphenyl)-2-S-tritylmercapto)ethylglycine" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes two methoxy groups attached to a phenyl ring, a thioether linkage connecting to a triphenylmethyl group, and an amino acid (glycine) moiety . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3.9, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 513.19737964 g/mol . The topological polar surface area is 93.1 Ų .Applications De Recherche Scientifique
Rôle dans la synthèse des protéines
La glycine est l'acide aminé protéinogène de plus faible poids moléculaire, portant un atome d'hydrogène comme chaîne latérale {svg_1}. Elle sert de brique de construction pour les protéines et est nécessaire à de multiples voies métaboliques {svg_2}.
Régulation des voies métaboliques
La glycine est impliquée dans la régulation du métabolisme à un carbone {svg_3}. Cette voie métabolique est essentielle à la synthèse d'une variété de biomolécules importantes.
Synthèse du glutathion
La glycine joue un rôle crucial dans la synthèse du glutathion {svg_4}. Le glutathion est un antioxydant important qui aide à prévenir les dommages aux composants cellulaires causés par les espèces réactives de l'oxygène telles que les radicaux libres et les peroxydes.
Propriétés anti-inflammatoires
La glycine a été étudiée pour ses effets anti-inflammatoires {svg_5}. Il a été constaté qu'elle diminuait les cytokines pro-inflammatoires et augmentait la production de la cytokine anti-inflammatoire IL-10 dans les macrophages activés, les leucocytes {svg_6}.
Rôle dans l'obésité et les maladies métaboliques
Des taux circulants de glycine plus faibles ont été constamment observés dans les troubles métaboliques associés à l'obésité, au diabète de type 2 (DT2) et à la maladie du foie gras non alcoolique (MFGNA) {svg_7}. Des études cliniques suggèrent l'existence d'effets bénéfiques induits par la supplémentation en glycine {svg_8}.
Rôle dans la supplémentation en cystéine
La glycine, lorsqu'elle est supplémentée avec de la cystéine (fournie sous forme de N-acétylcystéine, NAC), s'est avérée corriger la synthèse altérée du GSH, améliorer les concentrations intracellulaires de GSH et réduire l'OxS, sans diminution des concentrations de glucose sanguin à jeun {svg_9}.
Mécanisme D'action
Target of Action
The primary targets of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- are glycine receptors (GlyRs) and glycine transporters (GlyTs). GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS), while GlyTs are responsible for the reuptake of glycine from the synaptic cleft, thus regulating its availability and concentration .
Mode of Action
This compound interacts with GlyRs by binding to the receptor sites, leading to the opening of chloride channels. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission . Additionally, the compound may inhibit GlyTs, increasing the extracellular concentration of glycine and enhancing its inhibitory effects .
Biochemical Pathways
The activation of GlyRs by this compound affects several biochemical pathways, primarily those involved in neurotransmission and synaptic plasticity. By enhancing inhibitory signaling, it can modulate the activity of various neural circuits, potentially impacting pathways related to pain perception, motor control, and cognitive functions . The inhibition of GlyTs further amplifies these effects by prolonging the presence of glycine in the synaptic cleft .
Pharmacokinetics
The pharmacokinetics of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues, including the CNS. Its metabolism may involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Avantages Et Limitations Des Expériences En Laboratoire
Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent. It is also highly soluble in water, making it easy to work with. However, there are some limitations to its use in lab experiments. It is not very stable and can degrade quickly. In addition, it can have toxic effects if used in high concentrations.
Orientations Futures
There are several potential future directions for the use of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-. It could potentially be used as a drug delivery system for the treatment of neurodegenerative disorders. It could also be used as a reagent in synthetic organic chemistry. In addition, it could be used as a therapeutic agent for the treatment of depression and anxiety. Finally, it could be used to study the role of the NMDA receptor in learning and memory.
Méthodes De Synthèse
Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- can be synthesized from the reaction of glycine and thiophenol in the presence of a base. The reaction proceeds in two steps. In the first step, the thiophenol reacts with the glycine to form a thioester intermediate. In the second step, the thioester is hydrolyzed to form Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-. The reaction can be catalyzed by either a strong base such as sodium hydroxide or a mild base such as potassium carbonate.
Propriétés
IUPAC Name |
2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4S/c1-35-26-18-19-27(29(20-26)36-2)28(32-21-30(33)34)22-37-31(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20,28,32H,21-22H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXVNULDFPZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10838018 |
Source


|
| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823829-31-8 |
Source


|
| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)








